

N-Carbobenzoxy-DL-norvaline structure and stereochemistry

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Compound of Interest

Compound Name: *N*-Carbobenzoxy-DL-norvaline

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An In-depth Technical Guide to **N-Carbobenzoxy-DL-norvaline**: Structure, Properties, and Experimental Protocols

Introduction

N-Carbobenzoxy-DL-norvaline, also known as N-Cbz-DL-norvaline or Z-DL-Nva-OH, is a synthetic derivative of the non-proteinogenic amino acid DL-norvaline.[1] It belongs to the class of N-protected amino acids, where the amino group is masked by a carbobenzoxy (Cbz or Z) protecting group. This protection strategy is fundamental in peptide chemistry and organic synthesis, preventing the highly reactive amino group from participating in undesired side reactions, particularly during peptide bond formation.[2] DL-norvaline itself is an achiral molecule's chiral derivative, an isomer of the more common amino acid valine, and has been studied for its potential role as an ergogenic supplement.[3][4] This document provides a detailed overview of the structure, stereochemistry, physicochemical properties, and relevant experimental methodologies for **N-Carbobenzoxy-DL-norvaline**.

Chemical Structure and Stereochemistry

N-Carbobenzoxy-DL-norvaline consists of a norvaline core, which is a straight-chain five-carbon alpha-amino acid (2-aminopentanoic acid).[4][5] The amino group at the alpha-carbon (C2) is linked to a benzyloxycarbonyl group.

Stereochemistry: The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of two enantiomers:

- N-Carbobenzoxy-D-norvaline ((R)-2-[[[(benzyloxy)carbonyl]amino]pentanoic acid)
- N-Carbobenzoxy-L-norvaline ((S)-2-[[[(benzyloxy)carbonyl]amino]pentanoic acid)

The chiral center is the alpha-carbon atom, which is bonded to four different groups: a hydrogen atom, a carboxyl group, a propyl side chain, and the N-carbobenzoxyamino group. The presence of these two enantiomers results in an overall optically inactive mixture.

Chemical Structure Visualization

The following diagram illustrates the chemical structure of the L-enantiomer of N-Carbobenzoxy-norvaline. The DL-form is a 1:1 mixture of this structure and its mirror image.

Caption: Chemical structure of N-Carbobenzoxy-L-norvaline.

Physicochemical and Spectroscopic Data

The key properties of **N-Carbobenzoxy-DL-norvaline** are summarized below for reference by researchers.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	21691-43-0	[3][6]
Molecular Formula	C ₁₃ H ₁₇ NO ₄	[6]
Molecular Weight	251.28 g/mol	[6]
Appearance	White to almost white powder/crystal	[1][6]
Melting Point	85.0 to 88.0 °C	[1][6]
Purity (HPLC)	>98.0%	[6]
Solubility	Soluble in Methanol	[6]

Table 2: Computed Chemical Properties

Property	Value	Reference
IUPAC Name	2- {[(benzyloxy)carbonyl]amino}p entanoic acid	[7]
InChI Key	NSJDRLWFFAWSFP- UHFFFAOYSA-N	[7]
Canonical SMILES	CCCC(C(=O)O)NC(=O)OCC1 =CC=CC=C1	[7]
LogP	2.55	[7]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	3	[7]

Table 3: Spectroscopic Data Identifiers

Spectroscopic Method	Database/Reference
¹ H NMR	AIST Spectral DB (SDBS), ChemicalBook
¹³ C NMR	ChemicalBook
IR	AIST Spectral DB (SDBS), ChemicalBook
Mass Spectrometry	ChemicalBook

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and characterization of **N-Carbobenzoxy-DL-norvaline**.

Synthesis via Schotten-Baumann Reaction

This protocol describes a general and widely used method for the N-protection of amino acids using benzyl chloroformate.

Objective: To synthesize **N-Carbobenzoxy-DL-norvaline** from DL-norvaline.

Materials:

- DL-Norvaline (1.0 eq)
- Sodium hydroxide (NaOH) (2.2 eq)
- Benzyl chloroformate (Cbz-Cl) (1.1 eq)
- Dioxane or Tetrahydrofuran (THF)
- Diethyl ether or Ethyl acetate
- Hydrochloric acid (HCl), concentrated
- Distilled water
- Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Dissolution of Amino Acid:** In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve DL-norvaline (1.0 eq) in a 1N NaOH solution (2.2 eq) with cooling in an ice bath to maintain the temperature between 0-5 °C.
- **Addition of Reagents:** While stirring vigorously, add benzyl chloroformate (1.1 eq) and an equivalent volume of a 4N NaOH solution dropwise and simultaneously over a period of 30-45 minutes. Ensure the pH of the reaction mixture is maintained between 9-10 and the temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
- **Work-up and Extraction:** Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted benzyl chloroformate and by-products like benzyl alcohol.
- **Acidification and Precipitation:** Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 2. A white precipitate of **N-Carbobenzoxy-DL-**

norvaline should form.

- Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Dry the product under vacuum over P_2O_5 to yield the final product.

Characterization and Quality Control

Objective: To confirm the identity, purity, and properties of the synthesized **N-Carbobenzoxymethyl-L-norvaline**.

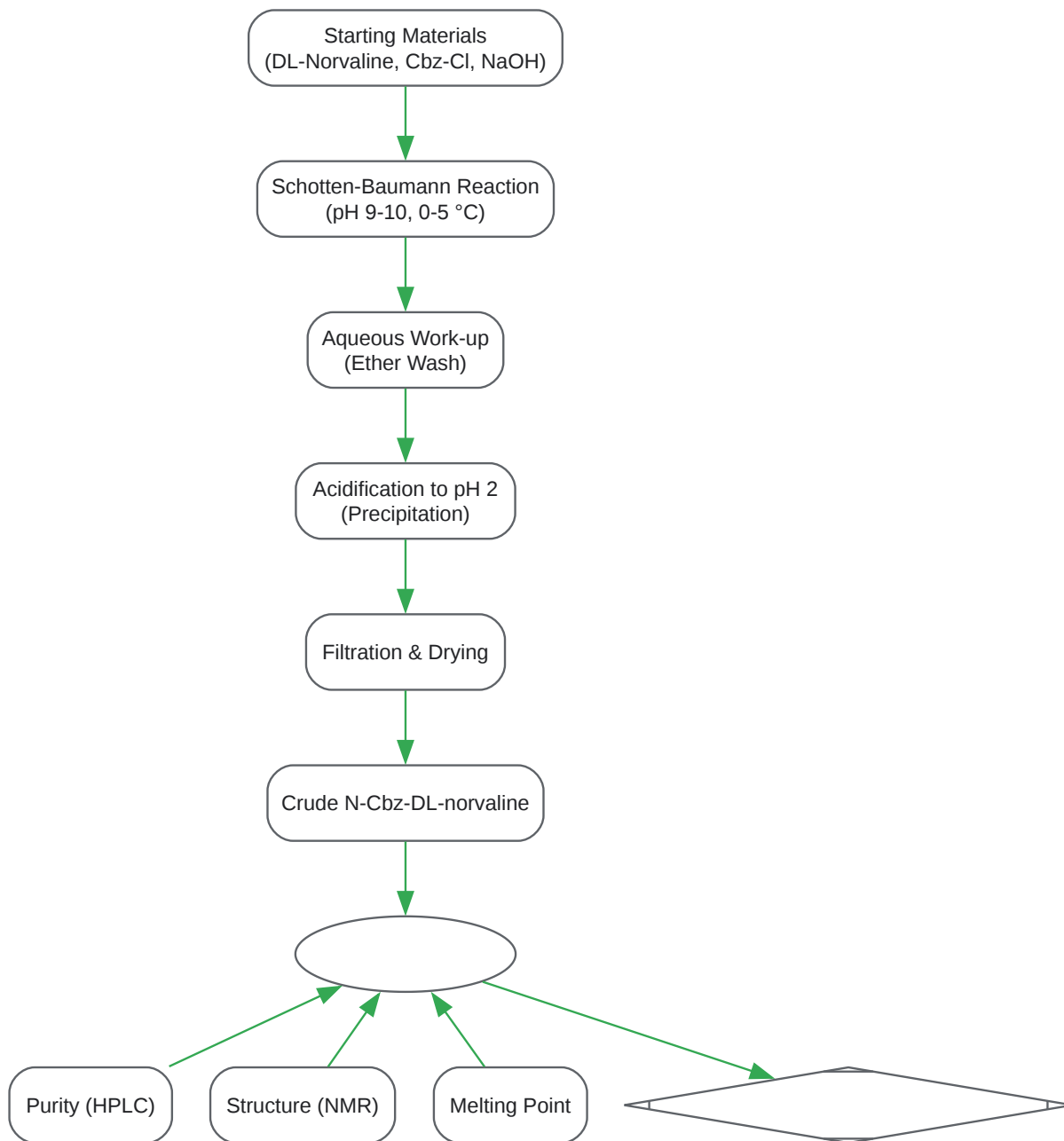
Methods:

- Purity Analysis (HPLC): Purity is typically determined by High-Performance Liquid Chromatography (HPLC).^[6]
 - Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
 - Column: C18 reverse-phase column.
 - Detection: UV at 214 nm and 254 nm.
 - Expected Result: A major peak corresponding to the product, with purity calculated based on the area percentage.^[6]
- Structural Confirmation (NMR): Nuclear Magnetic Resonance (1H NMR) spectroscopy is used to confirm the chemical structure.^{[6][8]}
 - Solvent: $CDCl_3$ or $DMSO-d_6$.
 - Expected Signals: Characteristic peaks for the propyl chain protons, the alpha-proton, the benzylic protons of the Cbz group, and the aromatic protons.
- Melting Point Determination: The melting point is measured using a standard melting point apparatus. A sharp melting range (e.g., 85-88 °C) is indicative of high purity.^[6]

- Assay (Titration): A neutralization titration can be performed to determine the assay of the acidic carboxyl group.^[6]
 - Titrant: Standardized sodium hydroxide solution.
 - Indicator: Phenolphthalein.

Logical Workflow for Synthesis and Analysis

The following diagram outlines the logical flow from starting materials to the final, characterized product.



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Caption: Workflow for the synthesis and analysis of N-Cbz-DL-norvaline.

Conclusion

N-Carbobenzoxy-DL-norvaline is a key building block in synthetic chemistry, particularly for peptide synthesis. Its well-defined properties and established synthesis protocols make it a reliable reagent for researchers. The racemic nature of the "DL" form is a critical consideration for stereospecific applications. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and professionals in drug development and chemical research, facilitating its effective use and characterization in the laboratory.

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